molecular formula C36H32NP B12874326 (1R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine

(1R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine

Cat. No.: B12874326
M. Wt: 509.6 g/mol
InChI Key: IXWSSHOSYSEGFW-UHFFFAOYSA-N
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Description

(1R)-2’-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is a chiral phosphine ligand that has gained significant attention in the field of asymmetric catalysis. This compound is known for its ability to facilitate various chemical transformations with high enantioselectivity, making it a valuable tool in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2’-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the binaphthyl backbone, which is then functionalized with phosphine and amine groups.

    Amine Functionalization: The N,N-dimethylamine group is introduced through a nucleophilic substitution reaction, where a suitable amine reagent is reacted with the functionalized binaphthyl backbone.

Industrial Production Methods

Industrial production of (1R)-2’-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine involves scaling up the laboratory synthesis procedures. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1R)-2’-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The compound can participate in reduction reactions, particularly in catalytic cycles.

    Substitution: The amine and phosphine groups can undergo substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phosphine group typically yields phosphine oxides, while substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R)-2’-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is widely used as a chiral ligand in asymmetric catalysis. It facilitates the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it a valuable tool for probing the stereochemistry of biological processes.

Medicine

In medicine, (1R)-2’-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is used in the synthesis of chiral drugs. Its ability to produce enantiomerically pure compounds is essential for developing medications with specific therapeutic effects and minimal side effects.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its role in asymmetric catalysis makes it a key component in the manufacture of high-value products.

Mechanism of Action

The mechanism of action of (1R)-2’-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine involves its ability to coordinate with metal centers in catalytic cycles. The phosphine group acts as a ligand, binding to the metal center and facilitating various catalytic transformations. The chiral nature of the compound ensures that the reactions proceed with high enantioselectivity, producing enantiomerically pure products.

Comparison with Similar Compounds

Similar Compounds

    ®-BINAP: Another chiral phosphine ligand with a binaphthyl backbone, widely used in asymmetric catalysis.

    ®-Tol-BINAP: A derivative of BINAP with tolyl groups, offering different steric and electronic properties.

    ®-Segphos: A chiral diphosphine ligand with a similar backbone, used in various catalytic applications.

Uniqueness

(1R)-2’-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is unique due to its specific combination of phosphine and amine groups, which provide distinct steric and electronic properties. This uniqueness allows it to facilitate a wide range of catalytic transformations with high efficiency and selectivity, making it a valuable tool in both academic and industrial research.

Properties

Molecular Formula

C36H32NP

Molecular Weight

509.6 g/mol

IUPAC Name

1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]-N,N-dimethylnaphthalen-2-amine

InChI

InChI=1S/C36H32NP/c1-25-13-19-29(20-14-25)38(30-21-15-26(2)16-22-30)34-24-18-28-10-6-8-12-32(28)36(34)35-31-11-7-5-9-27(31)17-23-33(35)37(3)4/h5-24H,1-4H3

InChI Key

IXWSSHOSYSEGFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)N(C)C

Origin of Product

United States

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